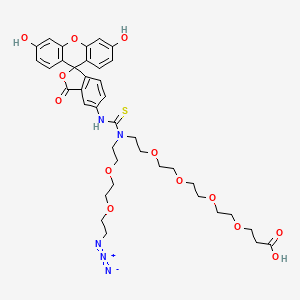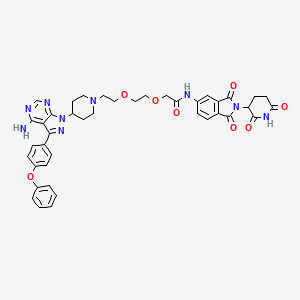
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid
描述
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a polyethylene glycol-based compound that features both azide and fluorescein groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The azide group allows for click chemistry reactions, while the fluorescein group provides fluorescent properties useful in imaging and tracking.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) chains are introduced to the fluorescein molecule through a series of reactions involving PEG derivatives.
Azidation: The introduction of the azide group is achieved through nucleophilic substitution reactions where a suitable leaving group (e.g., tosylate) on the PEG chain is replaced by an azide ion.
Coupling: The azido-PEG and fluorescein-PEG intermediates are coupled together using carbodiimide chemistry, often employing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG derivatives are reacted with fluorescein under controlled conditions.
Azidation in Bulk: The azide group is introduced using large-scale nucleophilic substitution reactions.
High-Efficiency Coupling: The intermediates are coupled using automated systems to ensure high yield and purity.
Types of Reactions:
Click Chemistry: The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for the click reactions.
Substitution Reactions: Sodium azide is used for introducing the azide group, while various nucleophiles can be used for substitution reactions.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules due to its fluorescent properties.
Medicine: Utilized in drug delivery systems and targeted therapies.
Industry: Applied in the development of advanced materials and nanotechnology.
作用机制
The mechanism of action of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid involves its ability to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The fluorescein group allows for the visualization and tracking of the compound in various biological and chemical systems. The azide group serves as a reactive handle for further functionalization.
相似化合物的比较
Azido-PEG2-NHS ester: Contains an azide group and an NHS ester, used for labeling primary amines.
Azido-PEG2-acid: Similar structure but lacks the fluorescein group, used in bioconjugation.
Azido-PEG2-amine: Contains an azide group and an amine group, used for coupling with carboxylic acids.
Uniqueness: N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is unique due to its combination of azide and fluorescein groups, allowing for both click chemistry reactions and fluorescent imaging. This dual functionality makes it highly versatile for various applications in research and industry.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-17-51-13-9-43(10-14-52-18-20-54-22-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEUQTQEGQWTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45N5O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099059 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086689-06-5 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)






